Pitavastatin-Acyl-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

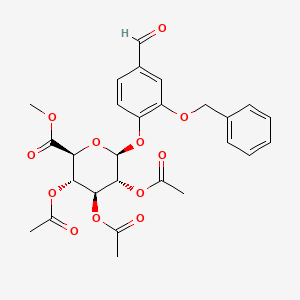

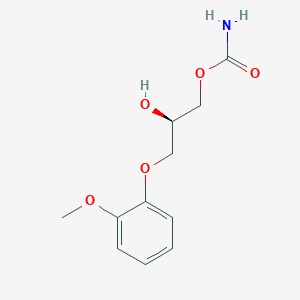

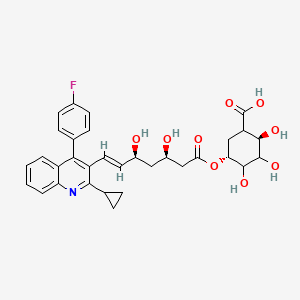

Pitavastatin Acyl Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. Pitavastatin Acyl Glucuronide is formed through the conjugation of Pitavastatin with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .

Wissenschaftliche Forschungsanwendungen

Pitavastatin Acyl Glucuronide has several scientific research applications:

Chemistry: It is used to study the metabolic pathways and biotransformation of statins.

Biology: It helps in understanding the role of glucuronidation in drug metabolism and the formation of reactive metabolites.

Medicine: It is used to investigate the pharmacokinetics, efficacy, and safety of Pitavastatin and its metabolites.

Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples .

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .

Pharmacokinetics

The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .

Result of Action

The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .

Action Environment

The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .

Biochemische Analyse

Biochemical Properties

Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Cellular Effects

Pitavastatin Acyl Glucuronide, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .

Molecular Mechanism

Pitavastatin Acyl Glucuronide exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

The effects of Pitavastatin Acyl Glucuronide change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .

Dosage Effects in Animal Models

The effects of Pitavastatin Acyl Glucuronide vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .

Metabolic Pathways

Pitavastatin Acyl Glucuronide is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .

Transport and Distribution

Pitavastatin Acyl Glucuronide is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .

Subcellular Localization

Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that Pitavastatin Acyl Glucuronide may also be localized to the liver cells where it exerts its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Pitavastatin Acyl Glucuronide involves the conjugation of Pitavastatin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods

Industrial production of Pitavastatin Acyl Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors equipped with controlled temperature, pH, and agitation systems to optimize the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Pitavastatin Acyl Glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the chemical structure of the acyl glucuronide and the conditions under which they occur .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by acidic or basic conditions.

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid, under physiological conditions.

Glycation: This reaction involves the non-enzymatic attachment of the acyl glucuronide to proteins, forming covalent adducts

Major Products Formed

The major products formed from these reactions include free Pitavastatin, glucuronic acid, and various protein adducts. These products can have significant implications for the pharmacokinetics and toxicity of Pitavastatin .

Vergleich Mit ähnlichen Verbindungen

Pitavastatin Acyl Glucuronide can be compared with other acyl glucuronides formed from different statins, such as Atorvastatin Acyl Glucuronide, Rosuvastatin Acyl Glucuronide, and Simvastatin Acyl Glucuronide.

Similarities

- All these compounds are formed through the glucuronidation of their respective parent statins.

- They undergo similar types of chemical reactions, including hydrolysis, transacylation, and glycation.

- They have similar applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Differences

Metabolic Stability: Pitavastatin Acyl Glucuronide may exhibit different metabolic stability compared to other acyl glucuronides, influencing its pharmacokinetics and toxicity profile.

Reactivity: The chemical reactivity of Pitavastatin Acyl Glucuronide can differ from other acyl glucuronides due to variations in their chemical structures

Conclusion

Pitavastatin Acyl Glucuronide is a significant metabolite of Pitavastatin with important implications for drug metabolism, pharmacokinetics, and toxicity. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the biotransformation of statins and their effects on human health.

Eigenschaften

CAS-Nummer |

574752-66-2 |

|---|---|

Molekularformel |

C31H32FNO10 |

Molekulargewicht |

597.6 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

InChI-Schlüssel |

QBNFJKKTKRSBGF-SEKOGJSVSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |

Isomerische SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

Kanonische SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |

Synonyme |

1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)